2-(3-Methoxyisoxazol-5-YL)acetaldehyde
Description
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO3/c1-9-6-4-5(2-3-8)10-7-6/h3-4H,2H2,1H3 |
InChI Key |
PIBASUCOMHWFCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CC=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-Methoxyisoxazol-5-yl)acetaldehyde
General Synthetic Strategies for Isoxazole Derivatives
Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes. These methods are widely employed due to their regioselectivity and efficiency in constructing the isoxazole core. Several environmentally benign and metal-free protocols have been developed, including:
- Base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in aqueous media, which avoid toxic solvents and improve reaction conditions.
- Cycloaddition of nitrile oxides generated in situ from oximes using N-chlorosuccinimide (NCS) and triethylamine (Et3N), followed by reaction with alkynes or alkenes to yield 3,5-disubstituted isoxazoles.
- Ionic liquid-mediated synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine, offering high yields and recyclability of the ionic liquid.
Specific Routes to this compound
While direct literature detailing the exact preparation of this compound is limited, its synthesis can be inferred from established methods for related isoxazole acetaldehydes and methoxy-substituted isoxazoles:
Route A: Cycloaddition of Methoxy-Substituted Nitrile Oxides with Alkynes
- Generation of nitrile oxide intermediate bearing a methoxy substituent at the 3-position, typically from the corresponding oxime precursor.
- 1,3-Dipolar cycloaddition with an alkyne bearing an acetaldehyde side chain or a protected aldehyde equivalent.
- Deprotection or oxidation steps to reveal the free acetaldehyde group.
This method benefits from regioselectivity and can be catalyzed under mild conditions, sometimes using metal catalysts or proceeding metal-free.
Route B: Condensation of Methoxy-Substituted Isoxazole Precursors with Aldehydes
- Condensation of methoxy-substituted isoxazole derivatives bearing active methylene groups (e.g., esters or ketones) with formaldehyde or acetaldehyde under base catalysis.
- Subsequent selective oxidation or reduction steps to install or unmask the aldehyde functionality.
This approach is supported by analogous synthesis of 3,5-disubstituted isoxazoles via base-catalyzed condensation of nitroacetic esters with dipolarophiles.
Route C: Oxidation of 2-(3-Methoxyisoxazol-5-yl)ethanol
- Starting from 2-(3-Methoxyisoxazol-5-yl)ethanol, oxidation using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane can yield the corresponding acetaldehyde.
- This route is common for related compounds like 2-(3-Methylisoxazol-5-yl)acetaldehyde analogs.
Research Data and Comparative Analysis
Reaction Conditions and Yields
Structural Analogues and Their Influence
| Compound Name | Substituent at 3-Position | Key Properties | Impact on Synthesis and Activity |
|---|---|---|---|
| This compound | Methoxy (-OCH3) | Enhanced solubility, improved bioavailability | Facilitates functional group transformations |
| 2-(3-Methylisoxazol-5-yl)acetaldehyde | Methyl (-CH3) | Less polar, lower solubility | Different reactivity in oxidation/reduction |
| 2-(3-Hydroxyisoxazol-5-yl)acetaldehyde | Hydroxy (-OH) | Increased hydrogen bonding | May affect reaction pathways and yields |
This comparison highlights the critical influence of the methoxy group on both chemical behavior and biological potential.
Detailed Research Outcomes
Biological Activity Correlation: Studies indicate that this compound and its derivatives exhibit antibacterial and antifungal properties, likely due to the isoxazole ring and aldehyde group facilitating interactions with bacterial enzymes.
Docking and Enzyme Inhibition: Computational docking studies show promising binding affinity of this compound to bacterial metabolic enzymes, suggesting its potential as an antimicrobial agent.
Green Chemistry Advances: Recent research emphasizes environmentally friendly synthetic routes, such as ionic liquid-mediated reactions and aqueous base-catalyzed condensations, which reduce hazardous waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid.
Reduction: 2-(3-methoxy-1,2-oxazol-5-yl)ethanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde depends on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(3-Methoxyisoxazol-5-YL)acetaldehyde with four structurally analogous compounds:
2.1 Structural and Functional Group Analysis
- Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group (-CHO) confers higher electrophilicity compared to the carboxylic acid (-COOH) in 2-(3-Methylisoxazol-5-yl)acetic acid . Aldehydes are prone to oxidation (e.g., forming carboxylic acids) and participate in condensation reactions (e.g., Schiff base formation), whereas carboxylic acids are more stable and acidic (pKa ~2–5) .
- Ring Systems : Unlike the cyclohexylidene ring in (Z)-DMCHA , the isoxazole core in the target compound offers aromatic stabilization and heteroatom-mediated reactivity (e.g., hydrogen bonding with proteins in biological systems).
2.4 Stability and Reactivity
- Oxidation Sensitivity : The aldehyde group in the target compound is susceptible to oxidation, akin to atmospheric acetaldehyde artifacts observed in Teflon tubing . Stabilization strategies (e.g., derivatization, inert storage) are critical.
- Thermal Stability : Unlike the high thermal stability of carboxylic acids (e.g., ), aldehydes may decompose under reflux conditions unless protected .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(3-Methoxyisoxazol-5-YL)acetaldehyde, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Condensation : Reacting 3-methoxyisoxazole derivatives with acetaldehyde precursors under acidic conditions (e.g., acetic acid reflux) to form the aldehyde moiety .
- Oxime Formation : For intermediates, hydroxylamine hydrochloride may be used to convert ketones to oximes, followed by oxidation (e.g., using NaOCl) to aldehydes .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the isoxazole ring (δ 6.2–6.5 ppm) and aldehyde group (δ 9.8–10.2 ppm) .
- ¹³C NMR : Confirms the methoxy group (δ 55–60 ppm) and aldehyde carbon (δ 195–200 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 168) and fragmentation patterns .
Q. What stability considerations are crucial during storage of this compound?
- Reactivity : The aldehyde group is prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Decomposition : Monitor for color changes (yellowing) or precipitate formation, indicating degradation. Stabilizers like BHT (0.01%) may be added .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using different synthesis protocols?
- Case Study : describes two methods (a and b) for analogous compounds, yielding 60–74% vs. 45–55%. Contradictions arise from:
- Reagent Selection : Method a uses 2-aminothiazol-4(5H)-one, while Method b employs thiourea derivatives, altering reaction kinetics .
- Workup Procedures : Column chromatography (EtOAC/hexane) vs. crystallization impacts purity and yield .
Q. What in silico methods predict the reactivity of the aldehyde group in this compound?
- Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites on the aldehyde .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), highlighting hydrogen-bonding potential with the isoxazole ring .
Q. How does the compound’s structure influence its potential as a synthetic intermediate in medicinal chemistry?
- Functional Groups :
- Isoxazole : Enhances metabolic stability and π-π stacking in protein binding .
- Aldehyde : Serves as a versatile handle for Schiff base formation or conjugation with amines in drug candidates .
- Case Study : Analogous oxadiazole derivatives () show antiviral activity, suggesting potential for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
